(E)-1-(4-Ethoxyphenyl)-N-[4-(pentyloxy)phenyl]methanimine
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Overview
Description
(E)-1-(4-Ethoxyphenyl)-N-[4-(pentyloxy)phenyl]methanimine is an organic compound that belongs to the class of imines This compound is characterized by the presence of an ethoxy group attached to a phenyl ring and a pentyloxy group attached to another phenyl ring, connected through a methanimine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Ethoxyphenyl)-N-[4-(pentyloxy)phenyl]methanimine typically involves the condensation reaction between 4-ethoxybenzaldehyde and 4-pentyloxyaniline. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the imine linkage, and the product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-Ethoxyphenyl)-N-[4-(pentyloxy)phenyl]methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The ethoxy and pentyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oximes, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
(E)-1-(4-Ethoxyphenyl)-N-[4-(pentyloxy)phenyl]methanimine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-1-(4-Ethoxyphenyl)-N-[4-(pentyloxy)phenyl]methanimine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one: This compound shares a similar imine linkage but differs in the substituents attached to the phenyl rings.
(-)-Carvone: Although structurally different, this compound also exhibits unique biological activities and is used in various applications.
Uniqueness
(E)-1-(4-Ethoxyphenyl)-N-[4-(pentyloxy)phenyl]methanimine is unique due to its specific combination of ethoxy and pentyloxy groups, which confer distinct chemical and biological properties
Properties
CAS No. |
14921-59-6 |
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Molecular Formula |
C20H25NO2 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-N-(4-pentoxyphenyl)methanimine |
InChI |
InChI=1S/C20H25NO2/c1-3-5-6-15-23-20-13-9-18(10-14-20)21-16-17-7-11-19(12-8-17)22-4-2/h7-14,16H,3-6,15H2,1-2H3 |
InChI Key |
UHSAFRVYXXKFKO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCC |
Origin of Product |
United States |
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